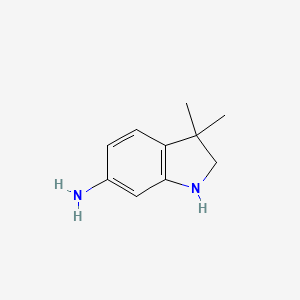

3,3-Dimethylindolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSRQUPJJIAWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634017 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-73-8 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethylindolin-6-amine

This technical guide provides a comprehensive overview of the known and predicted properties of 3,3-Dimethylindolin-6-amine, catering to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established principles of organic chemistry and pharmacology to offer a detailed profile.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 179898-73-8 | [1] |

| Predicted Boiling Point | 366.6 ± 42.0 °C | [2] (for 6-Amino-3,3-dimethylindolin-2-one) |

| Predicted Density | 1.161 ± 0.06 g/cm³ | [2] (for 6-Amino-3,3-dimethylindolin-2-one) |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of aromatic amines, indoline structures, and related N,N-dimethylanilines, the following are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, the gem-dimethyl protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 3H | Aromatic protons (H-4, H-5, H-7) |

| ~ 3.5 | br s | 2H | Amine protons (-NH₂) |

| ~ 3.3 | t | 2H | Methylene protons (H-2) |

| ~ 1.3 | s | 6H | Gem-dimethyl protons (2 x -CH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-6 (Aromatic C-NH₂) |

| ~ 130 - 140 | Quaternary aromatic carbons (C-3a, C-7a) |

| ~ 110 - 125 | Aromatic CH carbons (C-4, C-5, C-7) |

| ~ 55 - 60 | Methylene carbon (C-2) |

| ~ 45 - 50 | Quaternary carbon (C-3) |

| ~ 25 - 30 | Gem-dimethyl carbons (2 x -CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the amine and aromatic functionalities.[3][4]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1650 - 1580 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 162. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the indoline ring.

| m/z | Fragmentation |

| 162 | [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 132 | [M - 2CH₃]⁺ |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indolines.

Proposed Synthesis Workflow

A potential synthesis could involve the Fischer indole synthesis followed by reduction, or a multi-step synthesis starting from a substituted aniline.

References

3,3-Dimethylindolin-6-amine chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 3,3-Dimethylindolin-6-amine. The content is tailored for professionals in research and drug development, offering detailed experimental protocols and insights into its relevance in medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring an indoline core. The indoline nucleus is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. In this specific molecule, two methyl groups are attached to the C3 position of the indoline ring, and an amine group is substituted at the C6 position of the benzene ring.

-

IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine

-

CAS Number: 179898-73-8

-

Molecular Formula: C₁₀H₁₄N₂

-

Molecular Weight: 162.23 g/mol

-

SMILES: NC1=CC2=C(C=C1)C(C)(C)CN2

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of this compound and its common precursor, 3,3-Dimethyl-6-nitroindoline, is presented below. While experimental spectral data for this compound is not widely available in the public domain, it can be obtained from various chemical suppliers.[1]

| Property | This compound | 3,3-Dimethyl-6-nitroindoline |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 162.23 g/mol | 192.22 g/mol |

| CAS Number | 179898-73-8 | 179898-72-7 |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| Topological Polar Surface Area | 38.9 Ų | 57.8 Ų |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the indoline core, followed by nitration and subsequent reduction of the nitro group to an amine. The following protocol is adapted from a patented synthetic route.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,3-Dimethylindoline

-

Hydrazone Formation: Phenylhydrazine is reacted with isobutyraldehyde in a suitable solvent such as heptane at a controlled temperature (e.g., below 20°C) to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The crude hydrazone is then subjected to cyclization in the presence of a Fischer catalyst, such as methanesulfonic acid, at room temperature to yield 3,3-dimethyl-3H-indole.

-

Reduction: The resulting 3H-indole is reduced to 3,3-dimethylindoline. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or a metal-acid system.

Step 2: Nitration of 3,3-Dimethylindoline

-

To a cooled solution (e.g., -15°C to 0°C) of concentrated sulfuric acid, 3,3-dimethylindoline hydrochloride salt is added under an inert atmosphere.

-

Fuming nitric acid is then added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a specified period, after which it is carefully quenched with a base (e.g., NaOH or ammonium hydroxide) to neutralize the acid.

-

The product, 3,3-dimethyl-6-nitroindoline, can be extracted with an organic solvent and purified.

Step 3: Reduction of 3,3-Dimethyl-6-nitroindoline

-

The 6-nitroindoline derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

-

The mixture is then subjected to hydrogenation with hydrogen gas, typically at elevated pressure, until the reaction is complete.

-

Alternatively, reduction can be achieved using a metal in the presence of an acid, such as tin and hydrochloric acid.

-

After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in publicly accessible literature, the indoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.

Potential Therapeutic Areas

Indole and indoline derivatives have been investigated for their potential in treating a variety of diseases, including:

-

Cancer: Many indoline-based compounds have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Neurodegenerative Diseases: Some derivatives have been explored for their neuroprotective effects and as inhibitors of enzymes implicated in neurodegeneration.

-

Inflammatory Diseases: The indoline core has been used to develop inhibitors of key inflammatory enzymes.

Quantitative Biological Data of Related 6-Amino-Substituted Indole and Indazole Derivatives

Due to the limited availability of quantitative biological data for this compound, the following table presents the in vitro activity of structurally related 6-amino-substituted indazole derivatives against various cancer cell lines. This data is provided for comparative purposes to illustrate the potential bioactivity of this class of compounds.

| Compound ID | R Group on 6-amino | Cancer Cell Line | IC₅₀ (µM) |

| 29 | 4-fluorobenzyl | A549 (Lung) | 2.8 ± 1.3 |

| 30 | 4-chlorobenzyl | A549 (Lung) | 1.9 ± 1.2 |

| 34 | 3,4-difluorobenzyl | A549 (Lung) | 1.8 ± 1.4 |

| 36 | 4-fluorobenzyl | HCT116 (Colon) | 0.4 ± 0.3 |

| 37 | 4-chlorobenzyl | SNU-638 (Gastric) | 0.7 ± 0.5 |

| 39 | 4-methoxybenzyl | MDA-MB-231 (Breast) | 1.7 ± 1.1 |

Data adapted from a study on 6-substituted aminoindazole derivatives.

Potential Signaling Pathway Involvement: PI3K/Akt/mTOR Pathway

Indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. Based on the biological activities of related indoline and indole derivatives, it holds promise as a scaffold for the development of novel therapeutics, particularly in the area of oncology. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 179898-73-8

This technical guide provides a comprehensive overview of 3,3-Dimethylindolin-6-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and explores the biological significance of the broader indoline scaffold.

Chemical and Physical Properties

This compound is an indoline derivative characterized by two methyl groups at the 3-position and an amine group at the 6-position of the indoline ring. The hydrochloride salt of this compound is also commercially available.

| Property | Value | Source |

| CAS Number | 179898-73-8 | - |

| Molecular Formula | C₁₀H₁₄N₂ | - |

| Molecular Weight | 162.23 g/mol | - |

| CAS Number (HCl salt) | 1446412-22-1 | [1] |

| Molecular Formula (HCl salt) | C₁₀H₁₅ClN₂ | - |

| Molecular Weight (HCl salt) | 198.69 g/mol | - |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas | - |

Synthesis and Experimental Protocols

A multi-step synthesis for 6-amino-3,3-dimethyl-2,3-dihydroindole (this compound) has been described in the patent literature. The general synthetic strategy involves the formation of a 3,3-dimethyl-2,3-dihydroindole core, followed by nitration and subsequent reduction to yield the final amine.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from patent WO2010071828A2, which outlines a general method for the preparation of similar compounds.[2]

Step 1: Formation of 3,3-Dimethyl-3H-indole

-

A Fischer indole synthesis is employed. A suitable phenylhydrazone precursor is cyclized in the presence of a catalyst, such as methanesulfonic acid.

-

The reaction is typically stirred overnight at a controlled temperature (e.g., 18-20°C).

Step 2: Reduction to 3,3-Dimethylindoline

-

The resulting 3H-indole is reduced to the corresponding 2,3-dihydro-indole (indoline). This can be achieved using a suitable reducing agent.

-

The indoline can be isolated as a salt, for example, by treatment with hydrochloric acid.

Step 3: Nitration of 3,3-Dimethylindoline

-

The 3,3-dimethylindoline is nitrated to introduce a nitro group at the 6-position.

-

This is typically carried out using a mixture of sulfuric acid and fuming nitric acid at a low temperature (e.g., -15°C to 10°C, preferably around 0°C).

Step 4: Protection of the Indoline Nitrogen (Optional but Recommended)

-

The free amine of the indoline ring can be protected, for instance, by acetylation, to prevent side reactions in the subsequent step.

Step 5: Reduction of the Nitro Group

-

The 6-nitro group is reduced to the corresponding 6-amino group. This final step yields this compound. Standard reduction methods, such as catalytic hydrogenation, can be employed.

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, the indoline scaffold is a well-established pharmacophore in a variety of biologically active molecules. Derivatives of the indoline and indole core have shown a broad range of activities, suggesting potential areas of investigation for this compound.

-

Serotonin Receptor Agonism: Substituted indol-1-yl-ethyl-amine derivatives have been synthesized and identified as potent and selective 5-HT(1D) agonists.[3] This suggests that this compound could be explored for its potential interaction with serotonin receptors, which are crucial in neurotransmission.

-

Enzyme Inhibition: The indolin-2-one scaffold is a core structure in many enzyme inhibitors. For example, 3,3-di(indolyl)indolin-2-ones have been identified as a novel class of α-glucosidase inhibitors.[4] Furthermore, other indoline derivatives have been investigated as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory properties.[5]

-

Antimicrobial and Antimalarial Activity: Indole scaffolds are associated with a range of biological activities, including antimalarial properties.[6]

Given the lack of specific data for this compound, a hypothetical signaling pathway is not provided. Instead, a diagram illustrating the synthetic workflow is presented below.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily synthesizable compound belonging to the privileged indoline class of molecules. While its specific biological functions remain to be fully elucidated, the diverse activities of related analogs highlight its potential as a valuable building block for the development of novel therapeutics. Further research into its biological targets and mechanism of action is warranted to uncover its full potential in drug discovery.

References

- 1. This compound hydrochloride | 1446412-22-1 [chemicalbook.com]

- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 3. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukm.edu.my [ukm.edu.my]

An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 3,3-Dimethylindolin-6-amine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The information is presented to be a readily accessible resource for researchers and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C10H14N2 | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 179898-73-8 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and specific to individual chemical suppliers. However, a general methodological workflow for the characterization of such a compound is outlined below.

General Workflow for Compound Characterization:

-

Procurement: Obtain the compound from a reputable chemical supplier. Note the recommended storage conditions, which for this compound are typically at 2-8°C in a dark, inert atmosphere.[1]

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure, including the positions of the amine and dimethyl groups on the indoline scaffold.

-

Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer to confirm the molecular weight and elemental composition.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Employ a suitable column and mobile phase to determine the purity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment and identification of any volatile impurities.

-

-

Physical Property Determination:

-

Melting Point: Determine the melting point using a calibrated apparatus to assess purity.

-

Solubility: Test the solubility in a range of common laboratory solvents (e.g., water, ethanol, DMSO, dichloromethane) to guide formulation and reaction setup.

-

Conceptual Diagrams

The following diagrams illustrate conceptual workflows relevant to the study and application of chemical compounds like this compound.

Caption: A generalized workflow for the characterization of a chemical compound.

References

Spectroscopic Characterization of 3,3-Dimethylindolin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3,3-Dimethylindolin-6-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 3H | Ar-H |

| ~ 3.6 | br s | 2H | -NH₂ |

| ~ 3.1 | s | 2H | -CH₂- |

| ~ 1.3 | s | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | Ar-C (C-NH₂) |

| ~ 135 - 140 | Ar-C (quaternary) |

| ~ 120 - 130 | Ar-CH |

| ~ 110 - 120 | Ar-CH |

| ~ 50 - 55 | -CH₂- |

| ~ 40 - 45 | -C(CH₃)₂ |

| ~ 25 - 30 | -C(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

Sample Preparation: Thin film or KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) |

| ~ 3050 - 3000 | Medium | Ar C-H stretch |

| ~ 2960 - 2850 | Medium to Strong | Aliphatic C-H stretch |

| ~ 1620 - 1580 | Medium | N-H bend (primary amine) |

| ~ 1600, 1480 | Medium to Strong | C=C stretch (aromatic) |

| ~ 1335 - 1250 | Strong | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

| m/z | Interpretation |

| 177.1386 | [M+H]⁺ (Calculated for C₁₁H₁₇N₂) |

| 160.1124 | [M-NH₂]⁺ (Fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and analyze the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[1][2]

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.[3][4]

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[4]

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[3]

-

The final solution should be free of any particulate matter. If necessary, filter the solution.

-

-

Instrument Setup:

-

Set up the ESI source in positive or negative ion mode, depending on the analyte's properties. For amines, positive ion mode is typically used.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal.

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ for positive ESI).

-

Analyze the fragmentation pattern, if any, to gain further structural information.

-

For HRMS data, determine the elemental composition from the accurate mass measurement.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 3,3-Dimethylindolin-6-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3-Dimethylindolin-6-amine, a valuable heterocyclic amine intermediate in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and potential applications, with a focus on providing practical information for researchers in drug discovery and development.

Chemical Identity and Nomenclature

This compound is a substituted indoline derivative. For clarity and comprehensive database searching, a compilation of its synonyms, alternative names, and key identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier |

| Systematic Name | This compound |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine |

| CAS Registry Number | 179898-73-8 |

| Alternative Names | 6-Amino-3,3-dimethylindoline |

| 3,3-Dimethyl-6-aminoindoline | |

| Hydrochloride Salt | This compound hydrochloride |

| CAS (HCl Salt) | 1446412-22-1[1][2] |

Physicochemical Properties

At present, detailed experimental data for the physicochemical properties of this compound are not extensively published in peer-reviewed literature. However, based on the analysis of related compounds and information from chemical suppliers, the following properties can be anticipated. For the related compound, 6-Amino-3,3-dimethylindolin-2-one, a predicted boiling point of 366.6±42.0 °C and a density of 1.161±0.06 g/cm³ have been reported.[3]

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Boiling Point | Data not available | [4][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, the NH₂ group, the indoline NH proton, the CH₂ group, and two distinct methyl groups. |

| ¹³C NMR | Resonances for aromatic carbons, the carbon bearing the amino group, the indoline ring carbons, and the quaternary carbon and methyl carbons at the 3-position. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and the indoline N-H, C-H stretching for aliphatic and aromatic groups, and C-N stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 162.23, along with characteristic fragmentation patterns. |

Synthesis Methodology

A robust and scalable synthesis for 6-amino-3,3-dimethyl-2,3-dihydroindole has been described, which can be adapted for the preparation of this compound.[1] The synthetic pathway involves a multi-step sequence, which is outlined below.

Synthetic Workflow

The overall synthetic strategy involves the formation of the indoline core followed by functional group manipulations to introduce the amino group at the 6-position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of related indoline compounds.[1]

Step 1: Hydrazone Formation

-

To a solution of phenylhydrazine in a suitable solvent such as heptane, add isobutyraldehyde dropwise at a controlled temperature (e.g., <20°C).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

Step 2: Fischer Indole Synthesis

-

In a separate reactor, charge the acid catalyst (e.g., methanesulfonic acid).

-

Slowly add the hydrazone mixture to the acid catalyst.

-

Stir the reaction overnight at room temperature to facilitate the cyclization to form 3,3-dimethyl-3H-indole.

Step 3: Reduction of the 3H-Indole

-

The crude 3H-indole can be reduced to 3,3-dimethylindoline using a suitable reducing agent. A common method involves catalytic hydrogenation.

Step 4: Nitration of the Indoline Ring

-

Dissolve the 3,3-dimethylindoline in concentrated sulfuric acid and cool the mixture to a low temperature (e.g., -15 to 0°C).

-

Add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed until the desired 6-nitro-3,3-dimethylindoline is formed.

Step 5: Reduction of the Nitro Group

-

The final step is the reduction of the nitro group to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a metal in an acidic medium (e.g., SnCl₂ in HCl).

-

Upon completion of the reduction, the product, this compound, can be isolated and purified using standard laboratory techniques such as extraction and crystallization, potentially as its hydrochloride salt for improved stability.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, the indoline scaffold is a privileged structure in medicinal chemistry. Derivatives of substituted indolines and indoles have shown a wide range of biological activities and are being actively investigated for various therapeutic targets.

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules. The presence of the primary amino group allows for a variety of chemical transformations, making it a key intermediate in the generation of compound libraries for drug screening.

Potential as a Scaffold in Drug Discovery

The general workflow for utilizing a scaffold like this compound in a drug discovery program is illustrated below.

Caption: General drug discovery workflow utilizing a core scaffold.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward, multi-step synthesis provides access to a versatile scaffold that can be readily functionalized to generate diverse libraries of novel compounds for biological screening. Further research into the specific properties and biological activities of its derivatives is warranted to fully explore the therapeutic potential of this indoline-based molecule.

References

Navigating the Therapeutic Potential of 3,3-Dimethylindolin-6-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the prospective biological activities of novel derivatives based on the 3,3-Dimethylindolin-6-amine core. While direct literature on the bioactivity of this specific family of derivatives is nascent, this document provides a comprehensive framework for their synthesis, biological evaluation, and mechanistic elucidation. By leveraging established protocols and drawing parallels from structurally related indole and indoline compounds, we present a roadmap for investigating their potential as anticancer, antimicrobial, and neuroprotective agents. This guide includes detailed hypothetical experimental methodologies, structured data presentation formats, and visualizations of experimental workflows and potential signaling pathways to aid researchers in unlocking the therapeutic promise of this novel chemical space.

Introduction: The 3,3-Dimethylindoline Scaffold

The indole nucleus and its reduced form, indoline, are cornerstones of numerous pharmaceuticals and natural products. The inherent planarity and rich electron density of the indole ring system allow for diverse interactions with biological targets. The 3,3-dimethyl substitution on the indoline core introduces a gem-dimethyl group, which can enhance metabolic stability and provide a three-dimensional structural element that may confer selectivity for specific protein targets. The presence of a primary amine at the 6-position offers a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives with a wide range of physicochemical properties. This guide outlines a proposed research and development pathway for novel this compound derivatives, targeting key areas of unmet medical need.

Proposed Synthetic Strategy

A focused library of this compound derivatives can be synthesized to explore a range of biological activities. The primary amino group at the 6-position serves as a key point for diversification. A general synthetic approach is outlined below.

Scheme 1: General Synthetic Route for this compound Derivatives

Caption: Proposed synthetic pathways for derivatization of this compound.

Proposed Biological Evaluation

Based on the known activities of other indoline derivatives, we propose screening the synthesized compounds for anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity

Hypothetical Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)

| Compound ID | R Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| DMIA-001 | -H | >100 | >100 | >100 |

| DMIA-Amide-Ph | -CO-Ph | 25.3 | 45.1 | 32.8 |

| DMIA-Amide-4-Cl-Ph | -CO-(4-Cl-Ph) | 8.9 | 15.2 | 11.5 |

| DMIA-Sulfonyl-Ph | -SO2-Ph | 52.1 | 78.4 | 65.3 |

| Doxorubicin (Control) | - | 0.8 | 1.2 | 0.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Control wells receive vehicle (DMSO) only.

-

Incubation: Plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Hypothetical Data Presentation:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

| Compound ID | R Group | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |

| DMIA-001 | -H | >128 | >128 | >128 |

| DMIA-Amide-Thiophene | -CO-Thiophene | 16 | 64 | 32 |

| DMIA-Amine-Benzyl | -CH2-Ph | 32 | 128 | 64 |

| Ciprofloxacin (Control) | - | 0.5 | 0.25 | NA |

| Fluconazole (Control) | - | NA | NA | 2 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), and the fungal strain (Candida albicans) is grown in RPMI-1640 medium. The inoculums are adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

Compound Preparation: The synthesized compounds are dissolved in DMSO. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathway Analysis

For promising anticancer compounds, further studies to elucidate the mechanism of action are crucial. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental and Developmental Workflow

A structured workflow is essential for the systematic evaluation of the synthesized compounds.

Caption: A comprehensive workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a hypothetical yet structured approach for the synthesis, biological evaluation, and mechanistic understanding of its derivatives. By employing the outlined experimental protocols and workflows, researchers can systematically explore the potential of this chemical class in oncology, infectious diseases, and neurodegenerative disorders. The presented frameworks for data organization and visualization are intended to facilitate clear and comparative analysis, ultimately accelerating the journey from hit identification to lead optimization. Further investigation into this underexplored area of chemical space is highly encouraged.

The Synthesis of Substituted Indolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its three-dimensional architecture and diverse substitution patterns are crucial for its biological activity, making the development of efficient and stereoselective synthetic methodologies a significant focus in modern organic chemistry. This technical guide provides a comprehensive review of key synthetic strategies for accessing substituted indolines, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of substituted indolines can be broadly categorized into several key approaches, each offering unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance. This guide will delve into the following prominent methods:

-

Asymmetric Organocatalysis: Leveraging small organic molecules as catalysts to induce enantioselectivity.

-

Brønsted Acid Catalysis: Utilizing proton donors to activate substrates and control reaction pathways.

-

Transition Metal Catalysis: Employing metals such as palladium, iridium, and iron to facilitate a diverse range of transformations.

-

Dearomatization of Indoles: Directly converting the flat indole ring into a three-dimensional indoline structure.

-

Intramolecular Cyclizations: Constructing the indoline ring through the formation of a new bond within a single molecule.

I. Asymmetric Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive transition metals. A prominent organocatalytic approach to substituted indolines is the intramolecular Michael addition.

Organocatalytic Intramolecular Michael Addition

This method involves the cyclization of a tethered nucleophile onto an α,β-unsaturated system, with a chiral organocatalyst controlling the stereochemical outcome. Primary amines derived from cinchona alkaloids are often effective catalysts for this transformation.

Experimental Protocol: Asymmetric Synthesis of cis-2,3-Disubstituted Indolines [1][2][3]

A solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (1.0 equiv.) in a suitable solvent (e.g., toluene) is treated with a primary amine catalyst derived from a cinchona alkaloid (e.g., 10 mol%). The reaction mixture is stirred at room temperature for a specified time (e.g., 48 hours). Upon completion, the product is purified by column chromatography on silica gel.

Quantitative Data:

| Entry | Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 92 | 2.7:1 | 99 |

| 2 | 4-Methylphenyl | 95 | 2.5:1 | 98 |

| 3 | 4-Methoxyphenyl | 93 | 2.6:1 | 99 |

| 4 | 4-Chlorophenyl | 90 | 2.4:1 | 97 |

Table 1: Synthesis of cis-2,3-disubstituted indolines via organocatalytic intramolecular Michael addition.[1][2][3]

Reaction Workflow:

II. Brønsted Acid Catalysis

Chiral Brønsted acids have proven to be highly effective catalysts for a variety of asymmetric transformations, including the synthesis of indolines through the transfer hydrogenation of indole derivatives.

Brønsted Acid-Catalyzed Transfer Hydrogenation

This metal-free approach utilizes a chiral phosphoric acid to catalyze the reduction of 3H-indoles in the presence of a hydrogen source, such as a Hantzsch ester, to afford optically active indolines with high enantioselectivity.[4][5][6][7][8]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3,3-Difluoro-3H-indoles [5][6][7]

To a solution of the 3,3-difluoro-substituted 3H-indole (1.0 equiv.) and a Hantzsch ester (1.5 equiv.) in a suitable solvent, a chiral phosphoric acid catalyst (1 mol%) is added. The reaction mixture is stirred at room temperature for a specified duration. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired indoline.

Quantitative Data:

| Entry | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 98 | 95 |

| 2 | 4-Tolyl | 97 | 96 |

| 3 | 4-Fluorophenyl | 99 | 94 |

| 4 | 2-Thienyl | 95 | 93 |

Table 2: Brønsted acid-catalyzed asymmetric transfer hydrogenation of 3,3-difluoro-3H-indoles.[5][6]

Catalytic Cycle:

III. Transition Metal Catalysis

Transition metals, particularly palladium, iridium, and iron, are widely used in the synthesis of substituted indolines due to their ability to catalyze a broad range of reactions, including C-H activation, amination, and alkylation.

Palladium-Catalyzed Intramolecular C(sp²)–H Amination

This method provides an efficient route to indolines from readily available β-arylethylamine substrates. A picolinamide (PA) directing group is often employed to facilitate the intramolecular amination of an ortho-C-H bond.[9][10][11][12][13]

Experimental Protocol: Pd-Catalyzed Intramolecular C-H Amination [11][12]

A mixture of the picolinamide-protected β-arylethylamine substrate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), an oxidant (e.g., PhI(OAc)₂), and a suitable solvent is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated and purified by column chromatography.

Quantitative Data:

| Entry | Substituent on Aryl Ring | Yield (%) |

| 1 | H | 85 |

| 2 | 4-Me | 82 |

| 3 | 5-F | 88 |

| 4 | 6-Cl | 75 |

Table 3: Palladium-catalyzed intramolecular C(sp²)–H amination for indoline synthesis.[11][12]

Iron-Catalyzed N-Alkylation of Indolines

Iron catalysts offer a cost-effective and environmentally benign alternative to precious metals for C-N bond formation. The N-alkylation of indolines with alcohols can be achieved using an iron complex via a borrowing hydrogen methodology.[14][15][16]

Experimental Protocol: Iron-Catalyzed N-Alkylation [14]

A mixture of the indoline (1.0 equiv.), an alcohol (2.0 equiv.), an iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a co-catalyst (e.g., Me₃NO, 10 mol%), and a base (e.g., K₂CO₃, 1.0 equiv.) in a suitable solvent (e.g., TFE) is heated under an inert atmosphere. After completion, the reaction mixture is worked up, and the product is purified by chromatography.

Quantitative Data:

| Entry | Alcohol | Yield (%) |

| 1 | Benzyl alcohol | 92 |

| 2 | 4-Methylbenzyl alcohol | 88 |

| 3 | 1-Phenylethanol | 75 |

| 4 | Cyclohexylmethanol | 65 |

Table 4: Iron-catalyzed N-alkylation of indolines with alcohols.[14]

General Workflow for Transition Metal-Catalyzed Synthesis:

IV. Dearomatization of Indoles

The direct dearomatization of indoles is an atom-economical strategy to access three-dimensional indoline scaffolds. This can be achieved through various methods, including visible-light-mediated radical cyclizations.

Visible-Light-Mediated Intramolecular Radical Cyclization

This metal-free approach utilizes visible light to initiate a radical cyclization of N-allyl-2-haloanilines in the presence of an organosilane reagent, forming an electron-donor-acceptor (EDA) complex.[17][18][19][20][21]

Experimental Protocol: Visible-Light-Mediated Radical Cyclization [18][19]

A solution of the N-allyl-2-haloaniline and tris(trimethylsilyl)silane (TTMSS) in a suitable solvent is irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data:

| Entry | Substituent on Allyl Group | Yield (%) |

| 1 | H | 85 |

| 2 | Me | 82 |

| 3 | Ph | 78 |

| 4 | CO₂Me | 75 |

Table 5: Visible-light-mediated intramolecular radical cyclization for indoline synthesis.[18][19]

Proposed Mechanism:

V. Intramolecular Cycloadditions

Intramolecular cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), provide a powerful method for constructing the bicyclic indoline core with control over multiple stereocenters.

Intramolecular [4+2] Cycloaddition of Ynamides

Ynamides can participate as dienophiles in intramolecular [4+2] cycloadditions with tethered dienes to afford highly substituted indolines. These reactions are often promoted by thermal or Lewis acid conditions.[22][23][24][25]

Experimental Protocol: Intramolecular [4+2] Cycloaddition [22][23][24]

A solution of the ynamide-diene substrate in a high-boiling solvent (e.g., toluene) is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel.

Quantitative Data:

| Entry | Substituent (R¹) | Substituent (R²) | Yield (%) |

| 1 | H | H | 75 |

| 2 | Me | H | 80 |

| 3 | H | OMe | 72 |

| 4 | Ph | H | 68 |

Table 6: Intramolecular [4+2] cycloaddition of ynamides for indoline synthesis.[22][23][24]

Reaction Scheme:

Conclusion

The synthesis of substituted indolines is a rich and evolving field of research. The methodologies presented in this guide represent a selection of the most powerful and versatile strategies available to chemists. The choice of a particular method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of novel catalytic systems and reaction pathways will undoubtedly lead to even more efficient and selective syntheses of this important class of heterocyclic compounds, further enabling their application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 12. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iron-Catalyzed Direct Oxidative Alkylation and Hydroxylation of Indolin-2-ones with Alkyl-Substituted N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visible light induced radical cyclization of o-iodophenylacrylamides: a concise synthesis of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Visible Light‐Mediated Dearomative Hydrogen Atom Abstraction/ Cyclization Cascade of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]

The Pivotal Role of 3,3-Dimethylindolin-6-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic compounds, 3,3-Dimethylindolin-6-amine has emerged as a versatile and highly valuable building block in medicinal chemistry. This technical guide provides an in-depth analysis of the role of this compound, focusing on its application in the synthesis of potent kinase inhibitors and offering a blueprint for its utilization in designing next-generation therapeutics.

The indoline scaffold, a core component of numerous biologically active molecules, has a rich history in pharmaceutical development. The specific substitution pattern of this compound, featuring a gem-dimethyl group at the 3-position and an amino group at the 6-position, offers a unique combination of structural rigidity and synthetic versatility. The dimethyl substitution can provide steric hindrance that influences binding selectivity and can improve metabolic stability, while the strategically placed amino group serves as a key handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the development of novel kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The search for selective and potent kinase inhibitors is therefore a major focus of contemporary drug discovery.

One notable example involves the use of this compound in the synthesis of a series of cyclic urea derivatives with potent kinase inhibitory activity. These compounds have been investigated for their potential in treating proliferative diseases.

Synthetic Pathway Overview

The synthesis of these kinase inhibitors typically begins with the reaction of this compound with a suitable electrophile to functionalize the exocyclic amino group. This is often followed by a cyclization step to form the core heterocyclic structure of the final inhibitor. The specific reaction conditions and subsequent modifications can be tailored to optimize the potency and selectivity of the resulting compounds against a desired kinase target.

The Strategic Application of 3,3-Dimethylindolin-6-amine in the Synthesis of a Novel Pyruvate Dehydrogenase Kinase Inhibitor

For Immediate Release

This technical guide details the pivotal role of 3,3-Dimethylindolin-6-amine as a core structural motif in the synthesis of VER-246608, a potent pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK). VER-246608 has emerged as a significant research tool for investigating the metabolic reprogramming of cancer cells, commonly known as the Warburg effect. This document provides an in-depth overview of the synthetic pathway, experimental protocols, and the biological mechanism of action of VER-246608, underscoring the utility of the this compound building block for drug discovery professionals.

Introduction

This compound is a heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a reactive amino group and a rigid bicyclic core, make it an attractive starting point for the development of complex, biologically active molecules. This guide focuses on its application in the synthesis of VER-246608, an ATP-competitive inhibitor of PDK, an enzyme family that plays a crucial role in cellular metabolism and is a key target in cancer therapy.[1][2][3]

Synthesis of VER-246608

The synthesis of VER-246608 from this compound is a multi-step process that leverages standard organic chemistry transformations to construct the final complex molecule. A key intermediate in this synthesis is N-((3,3-dimethylindolin-6-yl)methyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. The formation of this intermediate and its subsequent elaboration are critical to the overall synthetic strategy.

Experimental Protocol: Synthesis of N-((3,3-dimethylindolin-6-yl)methyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

A detailed experimental protocol for a representative transformation involving a related indoline scaffold is outlined below. While the exact protocol for the VER-246608 intermediate may vary, this serves as an illustrative example of the chemical methodologies employed.

Reaction: Reductive Amination followed by Acetylation

-

Reductive Amination: To a solution of this compound (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.05 eq) in methanol, sodium cyanoborohydride (1.5 eq) and a catalytic amount of acetic acid are added. The reaction mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

-

Acetylation: The purified secondary amine from the previous step is dissolved in dichloromethane, and triethylamine (1.2 eq) is added. Acetic anhydride (1.1 eq) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Final Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Table 1: Representative Reaction Data

| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |

| Reductive Amination | This compound, 4-formylphenylboronic acid pinacol ester | NaBH3CN, Acetic Acid | Methanol | 75-85 | >95 (by NMR) |

| Acetylation | Secondary amine intermediate | Acetic anhydride, Triethylamine | Dichloromethane | 85-95 | >98 (by HPLC) |

Note: The data presented in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary.

Biological Activity and Mechanism of Action of VER-246608

VER-246608 is a potent inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1-4).[4] By inhibiting PDK, VER-246608 prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). An active PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. In many cancer cells, which exhibit the Warburg effect, PDK is overexpressed, leading to the inhibition of PDC and a metabolic shift towards glycolysis even in the presence of oxygen. VER-246608 reverses this metabolic switch.[1][2][3]

Table 2: Inhibitory Activity of VER-246608 against PDK Isoforms

| PDK Isoform | IC50 (nM) |

| PDK1 | 35 |

| PDK2 | 84 |

| PDK3 | 40 |

| PDK4 | 91 |

Data sourced from TargetMol.[4]

The inhibition of PDK by VER-246608 leads to several key cellular effects in cancer cells, particularly under nutrient-depleted conditions:

-

Increased PDC activity and oxygen consumption.[1]

-

Decreased lactate production, a hallmark of the Warburg effect.[1]

-

Context-dependent cytostasis (inhibition of cell growth).[1][2][3]

-

Potentiation of the activity of other anticancer agents like doxorubicin.[1][4]

Signaling Pathway and Experimental Workflow

The mechanism of action of VER-246608 can be visualized as a redirection of cellular metabolism. The following diagrams illustrate the signaling pathway affected by VER-246608 and a typical experimental workflow for its evaluation.

Caption: Inhibition of PDK by VER-246608 promotes aerobic respiration.

Caption: Workflow for evaluating the efficacy of VER-246608.

Conclusion

The successful synthesis and potent biological activity of VER-246608 highlight the value of this compound as a key building block in modern drug discovery. Its application in the construction of this specific PDK inhibitor demonstrates the potential for developing novel therapeutics that target cancer metabolism. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development.

References

- 1. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethylindolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3,3-Dimethylindolin-6-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Fischer indole synthesis, followed by reduction, nitration, and a final reduction of the nitro group. This protocol compiles and details the necessary reagents, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided to facilitate understanding and execution of the protocol.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic core and the presence of a primary amine provide a versatile scaffold for the introduction of diverse functionalities. A reliable and well-documented synthetic protocol is therefore essential for researchers in the field of drug discovery and development. The following sections provide a comprehensive guide to the synthesis of this compound, based on established chemical transformations.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-stage process:

-

Stage 1: Fischer Indole Synthesis - Formation of 3,3-dimethyl-3H-indole from phenylhydrazine and isobutyraldehyde.

-

Stage 2: Reduction of 3H-Indole - Conversion of the 3H-indole intermediate to 3,3-dimethylindoline.

-

Stage 3: Nitration - Regioselective nitration of the indoline ring at the 6-position to yield 3,3-dimethyl-6-nitroindoline.

-

Stage 4: Reduction of Nitro Group - Final reduction of the nitro group to afford the target this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on reported yields.

| Step | Product | Starting Materials | Reagents/Catalyst | Solvent | Yield (%) |

| 1 | 3,3-Dimethyl-3H-indole | Phenylhydrazine, Isobutyraldehyde | Methanesulfonic acid (MSA) | Heptane | ~91% |

| 2 | 3,3-Dimethylindoline | 3,3-Dimethyl-3H-indole | Not specified in detail | Not specified | Not specified |

| 3 | 3,3-Dimethyl-6-nitroindoline | 3,3-Dimethylindoline | Nitric Acid, Sulfuric Acid | Water | ~91% |

| 4 | 1-Acetyl-3,3-dimethylindolin-6-amine | 1-Acetyl-3,3-dimethyl-6-nitroindoline | 5% Pd/C, Hydrogen | THF | Not specified |

Note: The available literature primarily details the synthesis of the N-acetylated final product. The final deacetylation step to obtain this compound is a standard procedure.

Experimental Protocols

Stage 1: Synthesis of 3,3-Dimethyl-3H-indole

This stage involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and isobutyraldehyde, a classic example of the Fischer indole synthesis.[1][2][3]

Materials:

-

Phenylhydrazine

-

Isobutyraldehyde

-

Heptane

-

Methanesulfonic acid (MSA)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve phenylhydrazine (1.0 eq) in heptane.

-

Cool the solution to 10-15 °C.

-

Slowly add isobutyraldehyde (1.1 eq) dropwise, maintaining the temperature below 20 °C.

-

Stir the resulting mixture for 1 hour at 18-20 °C, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

In a separate reactor, charge methanesulfonic acid (MSA).

-

Slowly add the hydrazone mixture to the MSA, maintaining the temperature at 18-20 °C.

-

Stir the reaction mixture overnight to afford a crude mixture of 3,3-dimethyl-3H-indole.

Stage 2: Synthesis of 3,3-Dimethylindoline

The 3H-indole is reduced to the corresponding indoline. While specific conditions for this exact substrate are not detailed in the primary source, a common method for this transformation is catalytic hydrogenation or reduction with a borane reagent.[4]

Materials:

-

Crude 3,3-dimethyl-3H-indole

-

Suitable reducing agent (e.g., Sodium borohydride, Catalytic Hydrogenation with Pd/C)

-

Appropriate solvent (e.g., Ethanol, Tetrahydrofuran)

General Procedure (Catalytic Hydrogenation):

-

Dissolve the crude 3,3-dimethyl-3H-indole in a suitable solvent such as ethanol or THF.

-

Add a catalytic amount of Palladium on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3,3-dimethylindoline.

Stage 3: Synthesis of 3,3-Dimethyl-6-nitroindoline

The indoline is regioselectively nitrated at the 6-position.

Materials:

-

3,3-Dimethylindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of HNO₃ and H₂SO₄

-

Ammonium Hydroxide (NH₄OH)

-

Isopropyl Acetate (IPAC)

-

Saturated Brine

Procedure:

-

Dissolve 3,3-dimethylindoline in a suitable solvent and cool to -15 to 0 °C.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the low temperature.

-

Stir the reaction mixture for 1 hour at this temperature.

-

Carefully transfer the reaction mixture to a chilled solution of ammonium hydroxide to basify the solution to a pH of 8-9.

-

Extract the aqueous layer with isopropyl acetate (IPAC).

-

Wash the combined organic layers with saturated brine.

-

The resulting organic solution contains 3,3-dimethyl-6-nitroindoline.

Stage 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. The provided literature describes the reduction of the N-acetylated analog.

Materials:

-

3,3-Dimethyl-6-nitroindoline (or its N-acetyl derivative)

-

5% Palladium on Carbon (Pd/C, 50% wet)

-

Tetrahydrofuran (THF)

-

Hydrogen Gas

-

Celite™

Procedure (for N-acetylated analog):

-

To a hydrogenation reactor, add 1-acetyl-3,3-dimethyl-6-nitroindoline, 5% Pd/C (wet), and THF.

-

Degas the slurry with vacuum and purge with hydrogen gas three times.

-

Stir the mixture at 60 °C under a hydrogen atmosphere (30 PSI) for approximately 6 hours.

-

After the reaction is complete, filter the mixture through a thin layer of Celite™.

-

Wash the filter cake with THF.

-

Combine the filtrate and washes and concentrate in vacuo to yield the product.

For the non-acetylated final product, a similar catalytic hydrogenation protocol would be employed on 3,3-dimethyl-6-nitroindoline.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Safety Precautions

-

This synthesis involves the use of strong acids (methanesulfonic acid, sulfuric acid, nitric acid) which are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate containment.

-

Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a properly equipped and ventilated area by trained personnel.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in these application notes provides a robust pathway to this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can reliably produce this important chemical intermediate for application in various research and development endeavors.

References

Applications of 3,3-Dimethylindolin-6-amine in Drug Discovery: A Focus on Serotonin 1D Receptor Agonists

Introduction

The indoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. The 3,3-dimethylindoline core, in particular, offers a rigid framework that can be strategically functionalized to interact with various biological targets. The presence of a 6-amino group on this scaffold provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines the potential applications of 3,3-Dimethylindolin-6-amine in drug discovery, with a specific focus on its utility as a scaffold for the development of potent and selective serotonin 1D (5-HT1D) receptor agonists for the treatment of migraine.

Application Notes: A Case Study in 5-HT1D Receptor Agonists

The 5-HT1D receptor is a well-validated target for the acute treatment of migraine headaches. Agonism at this receptor, as well as the closely related 5-HT1B receptor, is believed to mediate the therapeutic effects of the "triptan" class of drugs. The proposed mechanisms of action include vasoconstriction of painfully dilated intracranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and inhibition of nociceptive transmission in the trigeminal nucleus caudalis.

While direct biological activity of this compound has not been extensively reported, its structural similarity to bioactive indole derivatives makes it a highly attractive starting point for medicinal chemistry campaigns. A key example highlighting the potential of the 6-substituted indole scaffold is the development of a series of potent and selective 5-HT1D agonists.

A study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives demonstrated that strategic modification at the 6-position of the indole ring can lead to compounds with high affinity and selectivity for the human 5-HT1D receptor. This underscores the potential of this compound as a foundational scaffold for novel drug candidates targeting this receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of a key compound from the aforementioned study, illustrating the potential for developing potent ligands based on a 6-substituted indole core.

| Compound ID | Structure | Target | Ki (nM) |

| ALX-2732 | 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | Human 5-HT1D Receptor | 2.4 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4409-13.

Experimental Protocols

The following are representative protocols for the synthesis of a 6-substituted indoline, analogous to the core of potential 5-HT1D agonists, and for a 5-HT1D receptor binding assay to evaluate the affinity of newly synthesized compounds.

Synthesis of N-substituted-3,3-Dimethylindolin-6-amine Derivatives

This protocol describes a general method for the functionalization of the 6-amino group of this compound.

Materials:

-

This compound

-

An appropriate acyl chloride or sulfonyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-